molecular formula C21H21F3N2O2 B5352408 1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE

Cat. No.: B5352408
M. Wt: 390.4 g/mol
InChI Key: ASJZPCDZYPPJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE is a synthetic organic compound with the molecular formula C21H21F3N2O2. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties .

Preparation Methods

The synthesis of 1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE typically involves multiple steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with piperazine, followed by further reactions to introduce the fluorophenyl and butanone groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .

Comparison with Similar Compounds

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-2-3-20(27)14-5-7-19(18(24)12-14)25-8-10-26(11-9-25)21(28)15-4-6-16(22)17(23)13-15/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJZPCDZYPPJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.